Cas no 50-59-9 (Cephaloridine)

Cephaloridine structure
Cephaloridine structure
Nom du produit:Cephaloridine
Numéro CAS:50-59-9
Le MF:C19H17N3O4S2
Mégawatts:415.485981702805
CID:368531
PubChem ID:5773

Cephaloridine Propriétés chimiques et physiques

Nom et identifiant

    • Pyridinium,1-[[(6R,7R)-2-carboxy-8-oxo-7-[[2-(2-thienyl)acetyl]amino]-5-thia-1-azabicyclo[4.2.0]oct-2-en-3-yl]methyl]-,inner salt
    • (6R,7R)-8-oxo-3-(pyridin-1-ium-1-ylmethyl)-7-[(2-thiophen-2-ylacetyl)amino]-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylate
    • CEFALORIDINE
    • Cephaloridine
    • Pyridinium,1-[[(6R,7R)-2-carboxy-8-oxo-7-[[2-(2-thienyl)acetyl]amino]-5-thia-1-azabicyclo[4.2....
    • Pyridinium,1-[[(6R,7R)-2-carboxy-8-oxo-7-[[2-(2-thienyl)acetyl]amino]-5-thia-1-azabicyclo[4.2.0]oct-2-en-3-yl]methyl]-,inner
    • Cefaloridin
    • Cefaloridina
    • Cefaloridinum
    • Cefalorizin
    • Ceflorin
    • Cepaloridin
    • cephalomycin
    • Cephaloridin
    • Cephaloridinum
    • Pyridinium,1-[[(6R,7R)-2-carboxy-8-oxo-7-[(2-thienylacetyl)amino]-5-thia-1-azabicyclo[4.2.0]oct-2-en-3-yl]methyl]-,inner salt (9CI)
    • Pyridinium,1-[[2-carboxy-8-oxo-7-[(2-thienylacetyl)amino]-5-thia-1-azabicyclo[4.2.0]oct-2-en-3-yl]methyl]-,hydroxide, inner salt, (6R-trans)-
    • Pyridinium,1-[[2-carboxy-8-oxo-7-[2-(2-thienyl)acetamido]-5-thia-1-azabicyclo[4.2.0]oct-2-en-3-yl]methyl]-,hydroxide, inner salt (8CI)
    • 7-[a-(2-Thienyl)acetamido]-3-(1-pyridylmethyl)-3-cephem-4-carboxylic acidbetaine
    • Aliporina
    • Ampligram
    • Cepalorin
    • Cephlodine
    • Ceporan
    • Ceporin
    • Ceporine
    • Cer
    • Cilifor
    • Deflorin
    • Faredina
    • Floridin
    • Glaxoridin
    • Intrasporin
    • Keflodin
    • Keflordin
    • Kefspor
    • Lilly 40602
    • Lloncefal
    • Loridine
    • Pyridinium,1-[[2-carboxy-8-oxo-7-[(2-thienylacetyl)amino]-5-thia-1-azabicyclo[4.2.0]oct-2-en-3-yl]methyl]-,inner salt, (6R-trans)-
    • Sch 11527
    • Sefacin
    • Ceph 87
    • SCHEMBL3936
    • (6R,7R)-1-((2-Carboxy-8-oxo-7-(2-(2-thienyl)acetamido)-5-thia-1-azabicyclo(4.2.0)oct-2-en-3-yl)methyl)pyridinium hydroxide, inner salt
    • ((6R,7R)-1-((2-CARBOXY-8-OXO-7-(2-(2-THIENYL)ACETAMIDO)-5-THIA-1-AZABICYCLO(4.2.0)OCT-2-EN-3-YL)METHYL)PYRIDINIUM HYDROXIDE, INNER SALT
    • Cephaloridine (USAN)
    • Tox21_111368
    • 1-((7'-beta-(2-(2-Thienyl)acetamido)-8'-oxo-1'-aza-5'-thiabicyclo(4.2.0)-oct-2'-en-3'-yl)methyl)pyridinium-2'-carboxylate
    • (6R-trans)-1-[[2-Carboxy-8-oxo-7[(2-thienylacetyl)amino]-5-thia-1-azabicyclo[4.2.0]oct-2-en-3-yl]-methyl]pyridinium inner salt
    • DA-72086
    • (6R,7R)-8-oxo-3-(pyridin-1-ium-1-ylmethyl)-7-[[2-(2-thienyl)acetyl]amino]-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid
    • Pyridinium, 1-((2-carboxy-8-oxo-7-((2-thienylacetyl)amino)-5-thia-1-azabicyclo(4.2.0)oct-2-en-3-yl)methyl)-, inner salt, (6R-trans)-
    • 1-[(7'-.beta.-[2-(2-Thienyl)acetamido]-8'-oxo-1'-aza-5'-thiabicyclo[4.2.0]oct-2'-en-3'-yl)methyl]pyridinium-2'-carboxylate
    • Cefaloridine (JAN/INN)
    • BDBM50103624
    • Cefaloridine [INN]
    • 7-((2-Thienyl)acetamido)-3-(1-pyridylmethyl)cephalosporanic acid
    • CEFALORIDINE [JAN]
    • (6R,7R)-8-oxo-3-(pyridinium-1-ylmethyl)-7-((2-thienylacetyl)amino)-5-thia-1-azabicyclo(4.2.0)oct-2-ene-2-carboxylate
    • Cephaloridine [USAN:USP]
    • N-(7-((2-Thienyl)acetamido)ceph-3-em-3-ylmethyl)pyridinium-4-carboxylate
    • NCGC00094956-01
    • Cephalomycine
    • EINECS 200-052-6
    • 3-(pyridinium-1-ylmethyl)-7beta-[(2-thienylacetyl)amino]-3,4-didehydrocepham-4-carboxylate
    • Pyridinium, 1-((2-carboxy-8-oxo-7-((2-thienylacetyl)amino)-5-thia-1-azabicyclo(4.2.0)-oct-2-en-3-yl)methyl)-, hydroxide, inner salt, (6R-trans)-
    • HSDB 3023
    • Betaine cephaloridine
    • 7-(alpha-(2-Thienyl)acetamido)-3-(1-pyridylmethyl)-3-cephem-4-carboxylic acid betaine
    • CHEMBL316157
    • CEPHALORIDINE [MI]
    • 7-(Thiophene-2-acetamido)-3-(1-pyridylmethyl)-3-cephem-4-carboxylic acid betaine
    • 50-59-9
    • D01075
    • CEFALORIDINE (MART.)
    • (6R,7R)-8-oxo-3-(pyridinium-1-ylmethyl)-7-[(2-thienylacetyl)amino]-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylate
    • Kefloridin
    • Cephaloridine (USAN:USP)
    • DTXCID802782
    • Cefaloridina [INN-Spanish]
    • DB09008
    • NS00003093
    • DTXSID9022782
    • (6R,7R)-8-oxo-3-(pyridin-1-ium-1-ylmethyl)-7-((2-thiophen-2-ylacetyl)amino)-5-thia-1-azabicyclo(4.2.0)oct-2-ene-2-carboxylate
    • 7-[.alpha.(2-Thienyl)-acetoamido]-3-(1-pyridylmethyl)-3-cephem-4-carboxylic acid betaine
    • CS-0017449
    • Sasperin
    • CEFALORIDINE [WHO-DD]
    • (6R-trans)-1-((2-Carboxy-8-oxo-7((2-thienylacetyl)amino)-5-thia-1-azabicyclo(4.2.0)oct-2-en-3-yl)-methyl)pyridinium inner salt
    • Q5063323
    • (6R,7R)-8-Oxo-3-(pyridinium-1-ylmethyl)-7-((thiophen-2-ylacetyl)amino)-5-thia-1-azabicyclo(4.2.0)oct-2-ene-2-carboxylate
    • (6R,7R)-8-Oxo-3-(pyridinium-1-ylmethyl)-7-[(thiophen-2-ylacetyl)amino]-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylate
    • SCHEMBL23270209
    • Pyridinium, 1-((2-carboxy-8-oxo-7-(2-(2-thienyl)acetamido)-5-thia-1-azabicyclo(4.2.0)oct-2-en-3-yl)methyl)-, hydroxide, inner salt
    • CHEBI:3537
    • N-(7-(2'-Thienylacetamidoceph-3-ylmethyl))-pyridinium-2-carboxylate
    • CEPHALORIDINE [USAN]
    • HY-B2072
    • (6R,7R)-1-[[2-Carboxy-8-oxo-7-[2-(2-thienyl)acetamido]-5-thia-1-azabicyclo[4.2.0]oct-2-en-3-yl]methyl]pyridinium hydroxide, inner salt
    • Vioviantine
    • Epitope ID:120366
    • Pyridinium, 1-[[2-carboxy-8-oxo-7-[(2-thienylacetyl)amino]-5-thia-1-azabicyclo[4.2.0]oct-2-en-3-yl]methyl]-, hydroxide, inner salt, (6R-trans)-
    • Cefaloridinum [INN-Latin]
    • CAS-50-59-9
    • Kefloridin (TN)
    • Cefaloridinum (INN-Latin)
    • AKOS016014429
    • (6R,7R)-8-oxo-3-(pyridin-1-ium-1-ylmethyl)-7-(2-(thiophen-2-yl)acetamido)-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylate
    • Cefaloridina (INN-Spanish)
    • 3-(pyridinium-1-ylmethyl)-7beta-((2-thienylacetyl)amino)-3,4-didehydrocepham-4-carboxylate
    • Verolgin
    • CEPH 87/4
    • 1-((7'-beta-(2-(2-Thienyl)acetamido)-8'-oxo-1'-aza-5'-thiabicyclo(4.2.0)oct-2'-en-3'-yl)methyl)pyridinium-2'-carboxylate
    • Pyridinium, 1-((2-carboxy-8-oxo-7-((2-thienylacetyl)amino)-5-thia-1-azabicyclo(4.2.0)oct-2-en-3-yl)methyl)-, hydroxide, inner salt, (6R-trans)-
    • GTPL12189
    • CEPHALORIDINE [HSDB]
    • (6R,7R)-8-oxo-3-(pyridin-1-ium-1-ylmethyl)- 7-[(2-thiophen-2-ylacetyl)amino]-5-thia-1- azabicyclo[4.2.0]oct-2-ene-2-carboxylate
    • 7-(.alpha.-(2-Thienyl)acetamido)-3-(1-pyridylmethyl)-3-cephem-4-carboxylic acid betaine
    • CEFALORIDINE [MART.]
    • LVZ1VC61HB
    • UNII-LVZ1VC61HB
    • MDL: MFCD00012127
    • Piscine à noyau: 1S/C19H17N3O4S2/c23-14(9-13-5-4-8-27-13)20-15-17(24)22-16(19(25)26)12(11-28-18(15)22)10-21-6-2-1-3-7-21/h1-8,15,18H,9-11H2,(H-,20,23,25,26)/t15-,18-/m1/s1
    • La clé Inchi: CZTQZXZIADLWOZ-CRAIPNDOSA-N
    • Sourire: O=C([O-])C=1N2C([C@@H](NC(CC3=CC=CS3)=O)[C@H]2SCC1C[N+]4=CC=CC=C4)=O

Propriétés calculées

  • Qualité précise: 415.06600
  • Masse isotopique unique: 415.06604838g/mol
  • Comptage atomique isotopique: 0
  • Nombre de donneurs de liaisons hydrogène: 1
  • Nombre de récepteurs de liaison hydrogène: 6
  • Comptage des atomes lourds: 28
  • Nombre de liaisons rotatives: 7
  • Complexité: 687
  • Nombre d'unités de liaison covalente: 1
  • Nombre de stéréocentres atomiques définis: 2
  • Nombre non défini de stéréocentres atomiques: 0
  • Nombre de centres stéréoscopiques d'obligations fixes: 0
  • Nombre indéfini de centres stéréoscopiques bond: 0
  • Surface topologique des pôles: 147Ų
  • Le xlogp3: 1.9

Propriétés expérimentales

  • Couleur / forme: Solid powder
  • Dense: 1.3230 (rough estimate)
  • Point de fusion: 184°C
  • Indice de réfraction: 1.6390 (estimate)
  • Le PSA: 146.96000
  • Le LogP: 0.01100
  • Le PKA: 3.2(at 25℃)
  • Rotation spécifique: D +47.7° (c = 1.25 in water)

Cephaloridine Informations de sécurité

  • Mot signal:Warning
  • Code de catégorie de danger: 42/43
  • Instructions de sécurité: 22-36/37-45
  • Identification des marchandises dangereuses: Xn
  • Conditions de stockage:Dry, dark and store at 0-4℃ for short term (days to weeks) or -20℃ for long term (Store correctly 2-3years).
  • Toxicité:LD50 mice, rats (g/kg): >15, 2.5-4 orally; in monkeys (g/kg): >0.2 i.m. (Atkinson)

Cephaloridine PrixPlus >>

Entreprises No. Nom du produit Cas No. Pureté Spécifications Prix Temps de mise à jour Enquête
TRC
C279180-1mg
Cephaloridine
50-59-9
1mg
120.00 2021-08-15
A2B Chem LLC
AG22365-5mg
Cephaloridine
50-59-9
5mg
$288.00 2024-04-19
A2B Chem LLC
AG22365-1mg
Cephaloridine
50-59-9
1mg
$163.00 2024-04-19
HE FEI BO MEI SHENG WU KE JI YOU XIAN ZE REN GONG SI
BTC0222-250mg
Cephaloridine
50-59-9 ≥98%
250mg
¥450元 2023-09-15
HE FEI BO MEI SHENG WU KE JI YOU XIAN ZE REN GONG SI
BTC0222-100mg
Cephaloridine
50-59-9 ≥98%
100mg
¥220元 2023-09-15
TRC
C279180-5mg
Cephaloridine
50-59-9
5mg
400.00 2021-08-15
A2B Chem LLC
AG22365-10mg
Cephaloridine
50-59-9
10mg
$413.00 2024-04-19
TRC
C279180-2.5mg
Cephaloridine
50-59-9
2.5mg
175.00 2021-08-15
A2B Chem LLC
AG22365-2mg
Cephaloridine
50-59-9
2mg
$200.00 2024-04-19

Cephaloridine Littérature connexe

Articles recommandés

Fournisseurs recommandés
Shanghai Aoguang Biotechnology Co., Ltd
Membre gold
Audited Supplier Fournisseurs audités
Fournisseur de Chine
Lot
Shanghai Aoguang Biotechnology Co., Ltd
Wuhan ChemNorm Biotech Co.,Ltd.
Membre gold
Audited Supplier Fournisseurs audités
Fournisseur de Chine
Réactif
Wuhan ChemNorm Biotech Co.,Ltd.
Enjia Trading Co., Ltd
Membre gold
Audited Supplier Fournisseurs audités
Fournisseur de Chine
Lot
Enjia Trading Co., Ltd
Chong Da Prostaglandin Fine Chemicals Co., Ltd.
Membre gold
Audited Supplier Fournisseurs audités
Fournisseur de Chine
Réactif
Chong Da Prostaglandin Fine Chemicals Co., Ltd.
江苏科伦多食品配料有限公司
Membre gold
Audited Supplier Fournisseurs audités
Fournisseur de Chine
Réactif
江苏科伦多食品配料有限公司